molecular formula C14H13NO3 B2362506 7-methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 436091-40-6

7-methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid

Cat. No.: B2362506
CAS No.: 436091-40-6
M. Wt: 243.262
InChI Key: ABBJPLPOCNJGJQ-UHFFFAOYSA-N
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Description

7-methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid is a heterocyclic compound with the molecular formula C13H13NO. It is part of the quinoline family, known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 7-methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 6-(N’-tert-butoxycarbonylhydrazino)-nicotinic acid and other reagents in the presence of catalysts can yield this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

7-methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds.

Scientific Research Applications

7-methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 7-methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid include:

These compounds share structural similarities but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its specific methoxy and carboxylic acid groups, which confer distinct chemical properties and biological activities.

Properties

IUPAC Name

7-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-18-8-5-6-12-10(7-8)13(14(16)17)9-3-2-4-11(9)15-12/h5-7H,2-4H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBJPLPOCNJGJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C3CCCC3=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436091-40-6
Record name 7-methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid
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